Fallaxidin-3.1 -

Fallaxidin-3.1

Catalog Number: EVT-245795
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fallaxidin-3.1 is a peptide derived from the skin secretion of the Eastern Dwarf Tree Frog, scientifically known as Litoria fallax. This peptide, along with others in the fallaxidin family, was identified through advanced analytical techniques such as mass spectrometry and Edman sequencing. Fallaxidin-3.1 exhibits antimicrobial properties, albeit weaker than some of its counterparts in the fallaxidin series. The study of these peptides contributes to the understanding of amphibian skin secretions and their potential applications in medicine.

Source

The primary source of fallaxidin-3.1 is the glandular skin secretion of the Eastern Dwarf Tree Frog, which is native to Australia. The secretion contains a variety of bioactive peptides that play a role in the frog's defense mechanisms against pathogens and predators. Research conducted by Jackway et al. (2008) detailed the extraction and analysis of these peptides, highlighting their sequences and biological activities .

Classification

Fallaxidin-3.1 belongs to a class of compounds known as host-defense peptides. These peptides are characterized by their ability to disrupt microbial membranes and exhibit various biological activities, including antimicrobial effects. Fallaxidins are specifically classified as antimicrobial peptides due to their efficacy against bacteria and fungi.

Synthesis Analysis

Methods

The synthesis of fallaxidin-3.1 involves several steps, primarily focusing on extraction from frog skin secretions followed by purification and characterization:

  1. Extraction: Skin secretions are collected from Litoria fallax using non-invasive techniques.
  2. Purification: The crude extract undergoes chromatographic techniques to isolate individual peptides.
  3. Characterization: Techniques such as positive and negative ion electrospray mass spectrometry are employed to determine the molecular weight and sequence of fallaxidin-3.1.

Technical Details

The peptide sequence for fallaxidin-3.1 is identified as GLLDLAKHVIGIASKL-NH2, where "NH2" indicates an amide group at the C-terminus, which is common in many bioactive peptides for stability and activity enhancement .

Molecular Structure Analysis

Structure

The molecular structure of fallaxidin-3.1 can be represented by its amino acid sequence:

  • Sequence: GLLDLAKHVIGIASKL-NH2
  • Molecular Weight: Approximately 2,024 Da

The structure features a combination of hydrophobic and polar amino acids, contributing to its amphipathic nature, which is crucial for its interaction with microbial membranes.

Data

Structural analyses often utilize computational modeling alongside experimental data to predict folding patterns and interactions with targets, although specific structural data for fallaxidin-3.1 may not be extensively detailed in current literature.

Chemical Reactions Analysis

Reactions

Fallaxidin-3.1 participates in various biochemical interactions primarily through its antimicrobial activity:

  • Membrane Disruption: The peptide can insert into bacterial membranes, leading to pore formation and subsequent cell lysis.
  • Binding Interactions: It may also bind to specific receptors on microbial surfaces, inhibiting growth or inducing apoptosis.

Technical Details

The effectiveness of fallaxidin-3.1 against different microbial strains can vary, and detailed kinetic studies would be necessary to quantify its reaction rates and mechanisms.

Mechanism of Action

Process

The mechanism by which fallaxidin-3.1 exerts its antimicrobial effects involves:

  1. Membrane Interaction: The peptide interacts with lipid bilayers due to its amphipathic nature.
  2. Pore Formation: It disrupts membrane integrity by forming pores, leading to ion leakage and cell death.
  3. Inhibition of Cellular Functions: By compromising membrane integrity, it interferes with essential cellular processes such as nutrient uptake and energy production.

Data

Research indicates that while fallaxidin-3.1 shows some antimicrobial activity, it is less potent compared to other peptides like fallaxidin-4.1 .

Physical and Chemical Properties Analysis

Physical Properties

Fallaxidin-3.1 is typically characterized by:

  • Appearance: Generally exists as a white powder when isolated.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Its activity can be influenced by pH levels due to changes in charge distribution across the peptide.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be utilized to assess purity and concentration.

Applications

Scientific Uses

Fallaxidin-3.1 has potential applications in several fields:

  • Pharmaceutical Research: Investigated for use as an antimicrobial agent or as a template for developing new antibiotics.
  • Biotechnology: Explored for incorporation into antimicrobial coatings or formulations due to its bioactive properties.
  • Ecological Studies: Used in research related to amphibian defense mechanisms and biodiversity conservation efforts.
Introduction to Fallaxidin-3.1 in Antimicrobial Peptide Research

Biological Source and Discovery in Amphibian Defense Systems

Fallaxidin-3.1 is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the Eastern Dwarf Tree Frog (Litoria fallax), a small hylid species native to Australia's eastern coastal regions. The peptide was first characterized in 2008 through mass spectrometric analysis of the frog's glandular secretions, alongside eight other fallaxidin peptides. The structural elucidation employed a combination of positive/negative ion electrospray mass spectrometry and Edman degradation sequencing, revealing a linear 16-amino acid sequence (GLLDLAKHVIGIASKL-NH₂) with C-terminal amidation [3]. This peptide exhibits weak antibacterial activity against common gram-negative and gram-positive bacterial strains, distinguishing it from more potent amphibian AMPs like caerins or dermaseptins. Its presence in cutaneous secretions positions it within the frog's integumentary defense system, which provides rapid protection against microbial pathogens encountered in humid environments [2] [3].

cDNA cloning studies confirmed that fallaxidin-3.1 is encoded within a larger precursor protein containing a conserved signal peptide and an acidic propiece—an architecture consistent with amphibian AMP biosynthesis. The mature peptide is stored in granular skin glands and released upon stress or predator attack, functioning as a critical component of L. fallax's innate immune strategy [3]. Unlike many amphibian AMPs that form amphipathic helices, fallaxidin-3.1's structural behavior remains underexplored, though its sequence suggests potential helical propensity in membrane-mimetic environments.

Table 1: Fallaxidin Peptides Identified in Litoria fallax Secretions [3]

Peptide NameAmino Acid SequenceLengthC-TerminusReported Activity
Fallaxidin 1.1YFPIPI-NH₂6AmidatedUnknown (non-antibiotic)
Fallaxidin 2.1FWPFM-NH₂5AmidatedUnknown (non-antibiotic)
Fallaxidin 3.1GLLDLAKHVIGIASKL-NH₂16AmidatedWeak antibiotic
Fallaxidin 3.2Variant of 3.116AmidatedWeak antibiotic
Fallaxidin 4.1GLLSFLPKVIGVIGHLIHPPS-OH22Free acidModerate antibiotic

Phylogenetic Context of Litoria fallax-Derived Peptides

The fallaxidins occur within a complex phylogenetic framework that reflects the evolutionary trajectory of hylid frog AMPs. Litoria fallax belongs to the Australasian treefrog radiation, which has diversified across Australia, New Guinea, and adjacent islands. Molecular phylogenies place it within the Litoria genus, which demonstrates remarkable AMPs diversity including caerins (from L. caerulea and L. splendida), aureins, and dahleins [3] [7]. cDNA analysis reveals that fallaxidin precursor genes share conserved prepro-regions with caerin peptides despite significant sequence divergence in the mature peptide domains. This suggests these AMP families arose through gene duplication events followed by divergent evolution from a common ancestral gene [3].

Notably, L. fallax has demonstrated exceptional adaptive dispersal capacity, facilitated by human-mediated translocation. Citizen science data from the FrogID project documents established populations far beyond its native range—including Melbourne, northern Victoria, and the Australian Capital Territory—where it coexists with non-sympatric frog species [7]. This expansion creates novel ecological interfaces where fallaxidins encounter unfamiliar microbial communities and amphibian skin microbiomes. The peptide's conservation within these populations suggests it maintains functional importance despite environmental shifts, though its evolutionary stability across isolated demes remains uninvestigated. Unlike geographically restricted relatives (e.g., L. olongburensis), L. fallax's expanding distribution presents unique opportunities to study AMP evolution in real-time across heterogeneous habitats [6] [7].

Knowledge Gaps in Fallaxidin Family Bioactivity Profiling

Despite identification over a decade ago, fallaxidin-3.1 suffers significant research deficiencies compared to other amphibian AMPs:

  • Spectrum Limitations: Current data indicate only weak antibacterial activity without quantification of minimum inhibitory concentrations (MICs) against standardized bacterial panels. There is a complete absence of fungicidal, antiviral, or antiparasitic testing, despite these activities being documented for structurally similar peptides like phylloseptins and ocellatins [2] [3]. Notably, the potent activity of related peptides (e.g., ranacyclins) against mycobacteria suggests fallaxidin-3.1 merits evaluation against slow-growing pathogens like Mycobacterium tuberculosis [8].

  • Structure-Function Deficiency: The peptide's secondary structure in biological membranes remains uncharacterized. While predictive algorithms suggest helical potential between residues 4–12, experimental validation via circular dichroism or NMR in membrane mimetics is lacking. This gap impedes understanding of whether its weak activity stems from suboptimal amphipathicity, hydrophobic moment, or charge distribution (+1 at physiological pH). Comparative studies with analogs—modifying charge, hydrophobicity, or helix-stabilizing residues—could elucidate key determinants of activity [4].

  • Mechanistic Ambiguity: Unlike well-studied AMPs (e.g., dermaseptins, magainins), fallaxidin-3.1's mode of action is entirely unknown. Does it disrupt membranes via carpet or pore formation? Does it translocate to hit intracellular targets? Its moderate hydrophobicity (50% hydrophobic residues) and low charge suggest possible membrane interaction, but biophysical studies with model phospholipid bilayers are absent [4] [5].

  • Ecological Function: The role of fallaxidin-3.1 in L. fallax's skin microbiome regulation remains speculative. AMPs often shape microbial community composition, yet no studies correlate fallaxidin expression with microbiome shifts across seasons, habitats, or health states. The peptide's contribution to defense against the chytrid fungus (Batrachochytrium dendrobatidis)—a critical amphibian pathogen—is similarly unexplored [2] [7].

  • Biosynthetic Context: Fallaxidin-3.1 exists alongside eight other fallaxidins in skin secretions. Synergistic interactions among these peptides could enhance overall antimicrobial defense, as demonstrated for AMP cocktails in Xenopus and Phyllomedusa. No studies have evaluated whether fallaxidin-3.1's bioactivity is potentiated by co-secreted peptides [3] [5].

Table 2: Critical Research Gaps for Fallaxidin-3.1 Relative to Well-Studied Amphibian AMPs

Research DomainFallaxidin-3.1 StatusExemplar AMPs with Advanced DataKey Techniques Needed
Antimicrobial SpectrumLimited gram-negative/positive screeningRanacyclin E (antimycobacterial), Ocellatin-V1 (antifungal)Broader MIC determination, mycobacterial TTP assays
Structural BiologySequence only; no empirical structuresAurein 1.2 (NMR in SDS micelles), Dermaseptin S9 (CD in TFE)Circular dichroism, solution NMR, molecular dynamics
Mechanistic StudiesNo mode-of-action dataMagainin 2 (patch-clamp electrophysiology), Temporin L (lipid bilayer calorimetry)Liposome leakage assays, electron microscopy, genomic toxicity screens
Ecological RoleUnknown microbiome impactJaponicin-2 (chytrid inhibition), Palustrin-2a (seasonal expression)Amphibian microbiome sequencing, in vivo AMP knockdown

These knowledge deficits position fallaxidin-3.1 as a compelling subject for future investigations aimed at expanding the chemical biology of amphibian AMPs and probing structure-activity relationships in understudied peptide scaffolds.

Properties

Product Name

Fallaxidin-3.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.